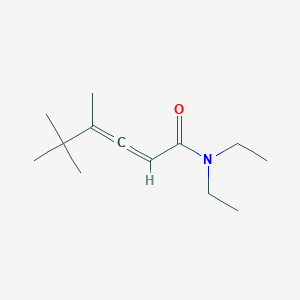
N,N-Diethyl-4,5,5-trimethylhexa-2,3-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-4,5,5-trimethylhexa-2,3-dienamide is an organic compound with the molecular formula C12H21NO It is a derivative of hexa-2,3-dienamide, characterized by the presence of diethyl and trimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4,5,5-trimethylhexa-2,3-dienamide typically involves the reaction of 4,5,5-trimethylhexa-2,3-dienoic acid with diethylamine. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The process involves:
Esterification: The carboxylic acid group of 4,5,5-trimethylhexa-2,3-dienoic acid is converted to an ester.
Amidation: The ester is then reacted with diethylamine to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-4,5,5-trimethylhexa-2,3-dienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used for reduction.
Nucleophiles: Various nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-Diethyl-4,5,5-trimethylhexa-2,3-dienoic acid, while reduction may produce N,N-Diethyl-4,5,5-trimethylhexan-2-amine.
Aplicaciones Científicas De Investigación
N,N-Diethyl-4,5,5-trimethylhexa-2,3-dienamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-4,5,5-trimethylhexa-2,3-dienamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-4,5,5-trimethylhexanamide: Similar structure but lacks the dienamide functionality.
N,N-Diethyl-2,3-dimethylbutanamide: A shorter chain analogue with different chemical properties.
Uniqueness
N,N-Diethyl-4,5,5-trimethylhexa-2,3-dienamide is unique due to its dienamide structure, which imparts distinct reactivity and potential applications compared to its analogues. The presence of both diethyl and trimethyl groups further enhances its chemical versatility.
Propiedades
Número CAS |
113362-53-1 |
|---|---|
Fórmula molecular |
C13H23NO |
Peso molecular |
209.33 g/mol |
InChI |
InChI=1S/C13H23NO/c1-7-14(8-2)12(15)10-9-11(3)13(4,5)6/h10H,7-8H2,1-6H3 |
Clave InChI |
NNSJUXIATDCNHW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C=C=C(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


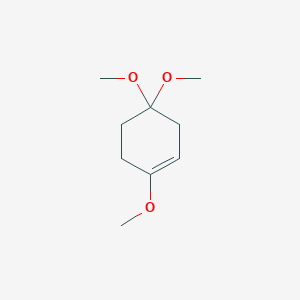

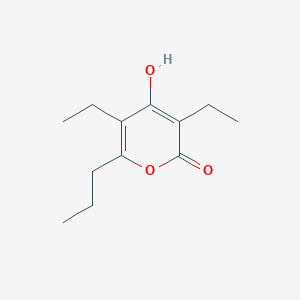
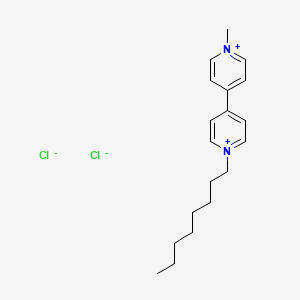


![Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]-](/img/structure/B14294540.png)
![1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14294545.png)

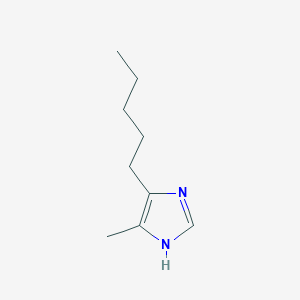
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(diphenylmethylene)-](/img/structure/B14294557.png)
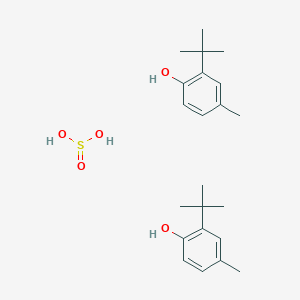

![4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate](/img/structure/B14294577.png)
